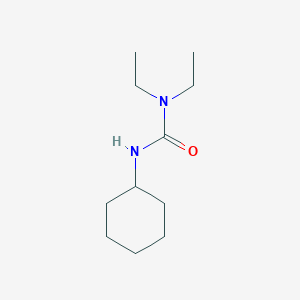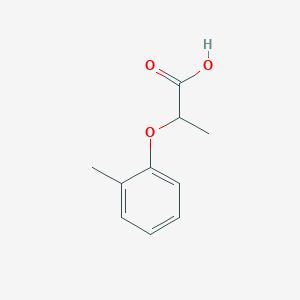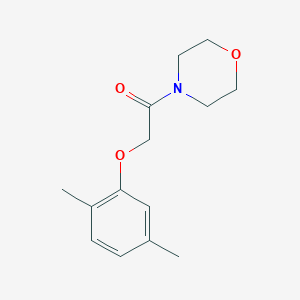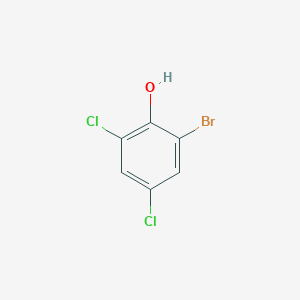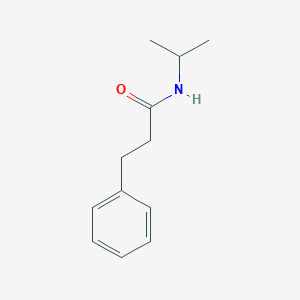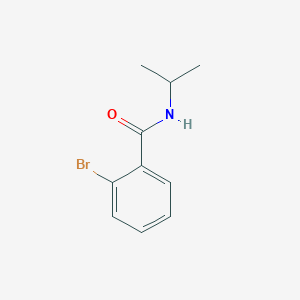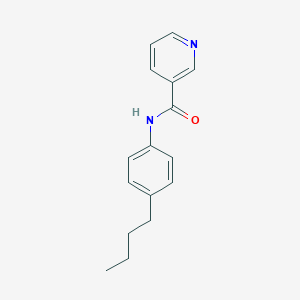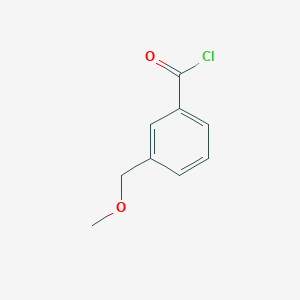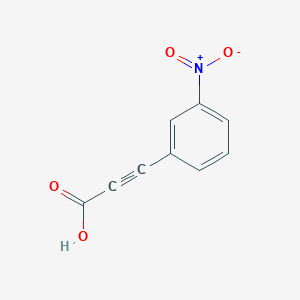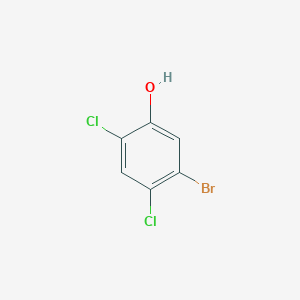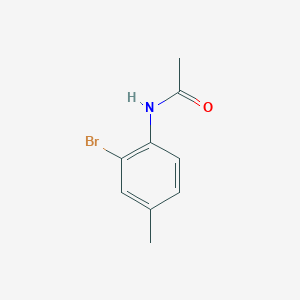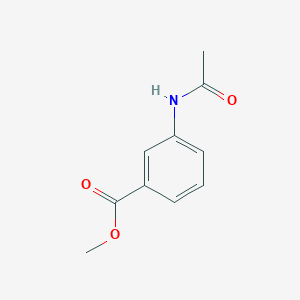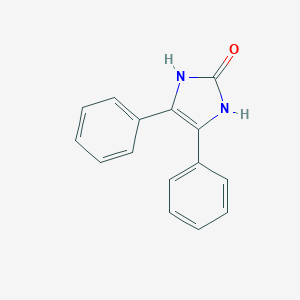
4-Isopropylphenylacetic acid
Vue d'ensemble
Description
4-Isopropylphenylacetic acid is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 2-(4-propan-2-ylphenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of 4-Isopropylphenylacetic acid can be represented by the InChI string: InChI=1S/C11H14O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) . The Canonical SMILES representation is: CC©C1=CC=C(C=C1)CC(=O)O .
Physical And Chemical Properties Analysis
4-Isopropylphenylacetic acid has a molecular weight of 178.23 g/mol . It has a XLogP3 value of 2.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . It also has three rotatable bonds .
Applications De Recherche Scientifique
Herbicide Toxicity and Environmental Impact : 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related compound, is widely used in agriculture and urban activities for pest control. Research has focused on its toxicology, mutagenicity, and environmental impact. The USA, Canada, and China have been active contributors to this research area, with studies often focused on occupational risks, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Medical Applications : 2-(Aryloxy)-2-methylpropionic acids, related to 4-Isopropylphenylacetic acid, have been studied for their potential in decreasing the oxygen affinity of human hemoglobin. This research could have implications for clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Biodegradation in Water Treatment : The biodegradability of isoproturon and 2,4-D in sequencing batch reactors (SBRs) under aerobic or anaerobic conditions has been explored. This research is significant for environmental conservation efforts, particularly in treating contaminated water sources (Celis, Elefsiniotis, & Singhal, 2008).
Agricultural Impact and Safety : The metabolic fate of 2,4-D in transgenic 2,4-D-tolerant cotton, achieved by transferring a gene from the bacterium Alcaligenes eutrophus, has been investigated. Understanding the herbicide's metabolism in genetically modified crops is crucial for agricultural safety and environmental protection (Laurent, Debrauwer, Rathahao, & Scalla, 2000).
Health Implications of Exposure : A longitudinal study assessed the impact of urinary 2,4-D on markers of oxidative DNA damage and lipid peroxidation. This research is vital for understanding the potential health risks associated with 2,4-D exposure, particularly for occupational safety (Lerro et al., 2020).
Safety And Hazards
4-Isopropylphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERBQXVRXYCGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196298 | |
| Record name | 4-Isopropylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylphenylacetic acid | |
CAS RN |
4476-28-2 | |
| Record name | 4-(1-Methylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4476-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



